6-methoxy-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFVNLZQAOGUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Quinazolin 4 One and Its Analogs
Classical and Contemporary Synthesis Approaches
Traditional synthetic strategies for 6-methoxy-1H-quinazolin-4-one and its analogs primarily involve multi-step reactions, cyclocondensation, and annelation techniques. These methods form the foundation of quinazolinone chemistry and are widely employed.
Multi-Step Chemical Reactions from Precursors
A common multi-step approach to substituted quinazolin-4-ones, including the 6-methoxy derivative, often begins with a suitably substituted anthranilic acid. For instance, a three-step synthesis can be employed to introduce an amino group at the 6-position, which can be a precursor to or a modification of the methoxy (B1213986) group. This process typically involves:
Nitration: The quinazolin-4-one core is first subjected to nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group.
Acylation/Further Modification: The resulting 6-amino-3(H)-quinazolin-4-one can then be subjected to further reactions, such as acylation nuu.uzresearchgate.net.
While this example leads to a 6-amino derivative, the principle of building upon a pre-formed quinazolinone ring through sequential reactions is a cornerstone of classical synthesis in this class of compounds.
Another illustrative multi-step synthesis involves the acylation of a commercially available substituted anthranilic acid, followed by dehydration and subsequent condensation and cyclization to yield the desired quinazolin-4-one nih.gov.
Cyclocondensation Reactions
Cyclocondensation reactions are a direct and widely used method for the synthesis of the quinazolinone ring system. This approach typically involves the reaction of a 2-aminobenzamide (B116534) derivative with a one-carbon source, such as formic acid or its equivalent.
For the synthesis of this compound, 2-amino-5-methoxybenzamide (B112179) would be the key precursor. The reaction with formic acid, often heated, leads to the formation of the pyrimidine (B1678525) ring of the quinazolinone system in a single step.
| Starting Material | Reagent | Product | Reference |
| 2-Aminobenzamide | Formamide (B127407) | 3(H)-Quinazolin-4-one | nuu.uz |
This table illustrates a general cyclocondensation reaction for the parent quinazolinone, a reaction extendable to substituted analogs.
Annelation Reactions (e.g., ortho-aminobenzamides, ortho-halobenzamides)
Annelation reactions provide another versatile route to quinazolinones. These reactions involve the formation of the heterocyclic ring by adding it onto an existing benzene (B151609) ring. A common starting material for this approach is ortho-aminobenzamide or its derivatives. The annelation can be achieved by reacting the ortho-aminobenzamide with various reagents that provide the necessary atoms to complete the pyrimidine ring.
For example, the reaction of 2-aminobenzamides with orthoesters in the presence of an acid catalyst can yield quinazolin-4(3H)-ones. Simple 2-aminobenzamides can be converted by refluxing in ethanol (B145695) with an orthoester and acetic acid nih.govnih.gov. More hindered or less reactive substituted 2-aminobenzamides may require more forcing conditions, such as heating in a pressure tube nih.govnih.gov.
This table provides examples of annelation reactions leading to quinazolinone derivatives.
Advanced Synthetic Techniques
To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques like microwave-assisted synthesis and ultrasound-promoted reactions have been developed and applied to the synthesis of quinazolinones.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The synthesis of quinazolinone derivatives has significantly benefited from this technology.
A one-pot sequential reaction for the synthesis of quinazolin-4-one analogues can be accelerated using a microwave reactor nih.gov. This often involves the acylation of an anthranilic acid, followed by treatment with an amine and subsequent cyclization under microwave heating nih.gov. Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines under microwave irradiation also provides an efficient route to quinazolinone derivatives sci-hub.cat.
This table summarizes examples of microwave-assisted synthesis of quinazolinone derivatives.
A general microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from substituted benzamides and succinic anhydride (B1165640) has been described, utilizing the bio-sourced solvent pinane (B1207555). This method allows for the selective preparation of either the intermediate diamide (B1670390) or the final quinazolinone with high yields nih.gov. For instance, 3-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid was synthesized from 2-amino-5-methoxybenzamide and succinic anhydride in pinane under microwave irradiation at 110 °C for 10 minutes followed by 180 °C for 15 minutes, yielding the product in 98.8% nih.gov.
Ultrasound-Promoted Reactions
Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of quinazolinones. The use of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation ijsrch.com.
An environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitution has been developed using ultrasound promotion nih.govdocumentsdelivered.com. This method has been used to prepare a library of quinazoline (B50416) derivatives nih.govdocumentsdelivered.com. The development of ultrasound-assisted synthesis (UAS) is driven by the need for more effective and environmentally friendly processes that can reduce solvent and energy consumption while increasing product yield and selectivity ijsrch.com.
This table highlights the application of ultrasound in the synthesis of quinazoline derivatives.
One-Pot Synthesis Strategies
Another efficient one-pot procedure for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives involves the condensation of anthranilamide and various aldehydes. While not specific to the 6-methoxy analog, this general protocol highlights the utility of one-pot methods in generating diverse quinazolinone libraries. nih.gov Furthermore, electrochemical oxidation has enabled a metal-free and oxidant-free one-pot preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, showcasing a green chemistry approach. researchgate.net
| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield |
| 2-amino-N-methyl-4-methoxybenzamide, (Boc)₂O | DMAP | Acetonitrile, 150 °C, Microwave | 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | 86% |
| 2-aminobenzamide, Aldehydes | Electrochemical Oxidation | Acid-catalyzed annulation, Anodic oxidation | 2-substituted-quinazolin-4(3H)-ones | Good to Excellent |
Oxidative Cyclization Methodologies
Oxidative cyclization provides a direct route to quinazolin-4(3H)-ones from readily available starting materials. A metal- and catalyst-free oxidative procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes. mdpi.com This method involves the in situ generation of an aldehyde from the styrene (B11656) via oxidative cleavage, which then condenses with the o-aminobenzamide, followed by cyclization and oxidation to afford the quinazolinone. mdpi.com
An electro-oxidative cyclization method promoted by K₂S₂O₈ offers a transition metal- and base-free synthesis of quinazolinones from primary alcohols and 2-aminobenzamides. nih.gov This protocol proceeds via a radical-mediated pathway under undivided electrolytic conditions at room temperature. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) is another green and efficient method for synthesizing quinazolin-4(3H)-ones. rsc.org
| Reactants | Reagents/Conditions | Key Features |
| o-aminobenzamides, Styrenes | DTBP, p-TsOH, DMSO, 120 °C | Metal- and catalyst-free, in situ aldehyde formation |
| 2-aminobenzamides, Primary alcohols | K₂S₂O₈, Undivided electrolysis | Transition metal- and base-free, room temperature |
| 2-aminobenzamides, Aldehydes | Fluorescein, TBHP, Visible light | Metal-free, green photocatalysis |
Reagent Refluxing Protocols
Traditional refluxing protocols remain a widely used and effective method for the synthesis of quinazolin-4-one derivatives. The synthesis of 6-nitro-7-methoxy-3H-quinazolin-4-one, a precursor to amino-substituted analogs, can be achieved by refluxing the appropriate starting materials. easycdmo.com For example, 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) can be obtained by refluxing 7-methoxy-6-nitroquinazolin-4(3H)-one in POCl₃ or SOCl₂ with a catalytic amount of DMF. easycdmo.com
The synthesis of 6-amino-3(H)-quinazolin-4-ones has been performed in a three-step process where the initial condensation of anthranilic acid and formamide is carried out under reflux conditions at 140°C. researchgate.net Subsequent nitration and reduction steps yield the final product. researchgate.net
| Starting Material | Reagents | Conditions | Product |
| 7-Methoxy-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF | Reflux, 4 h | 4-Chloro-7-methoxy-6-nitroquinazoline |
| Anthranilic acid, Formamide | - | 140 °C, 3 h | 3(H)-quinazolin-4-one |
Aqueous Media Synthesis
The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. A simple, metal- and ligand-free protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed using choline (B1196258) hydroxide (B78521) as an effective and recyclable catalyst in an aqueous medium. rsc.org This method offers good to high yields of the desired products. rsc.orgrsc.org
An electrochemically induced synthesis of quinazolinones from o-aminobenzonitriles and aldehydes in water has also been reported. rsc.orgresearchgate.net This transition metal-free process relies on the electrochemically catalyzed hydrolysis of the o-aminobenzonitrile to the corresponding o-aminobenzamide, which then reacts with the aldehyde to form the quinazolinone. rsc.orgresearchgate.net
| Starting Materials | Catalyst/Reagents | Solvent | Key Features |
| 2-aminobenzamides, Aldehydes | Choline Hydroxide | Water | Metal- and ligand-free, recyclable catalyst |
| o-aminobenzonitriles, Aldehydes | I₂/base, Electrochemical catalysis | Water | Transition metal-free, in situ generation of 2-aminobenzamide |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinazolinone core, allowing for the introduction of a wide range of substituents.
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Sonogashira Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. yonedalabs.comwikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of 6-substituted-quinazolin-4(3H)-ones. nih.gov For instance, 2-substituted 6-bromo(3H)-quinazolin-4-ones can be coupled with various boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·DCM, and a base like K₂CO₃ or K₃PO₄ to yield the corresponding 6-aryl or 6-heteroaryl derivatives. nih.gov
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important palladium-catalyzed transformation. wikipedia.orglibretexts.orgyoutube.com This reaction has been employed for the functionalization of 6-halo-quinazolin-4-ones. Copper-free Sonogashira coupling of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-ones with terminal alkynes has been reported, demonstrating the utility of this method for creating diverse libraries of quinazolinone derivatives. snu.edu.in
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions |
| Suzuki-Miyaura | 6-Bromo(3H)-quinazolin-4-one derivative | Boronic acid/ester | Pd(dppf)Cl₂·DCM, K₂CO₃ or K₃PO₄ | 1,4-dioxane/toluene or DMF/water, 80 °C |
| Sonogashira | 6-Iodo/Bromo-quinazolin-4-one derivative | Terminal alkyne | Pd(II) precatalyst, Ligand | 80 °C |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed transformations for the synthesis and functionalization of quinazolinones. An efficient copper-catalyzed approach for the synthesis of quinazolinone derivatives involves the domino reaction of substituted 2-halobenzamides and (aryl)methanamines using CuBr as the catalyst and air as the oxidant. acs.org This process proceeds through a sequential Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition. acs.org
Another copper-catalyzed method for synthesizing quinazolin-4-ones involves an imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. organic-chemistry.org This reaction utilizes Cu(II) acetate (B1210297) as an environmentally benign catalyst in the sustainable solvent anisole. organic-chemistry.org Furthermore, a copper-catalyzed consecutive reaction of 2-halobenzamides, aldehydes, and sodium azide (B81097) has been developed to produce quinazolin-4(3H)-ones in good yields. researchgate.net An oxidant-free and mild strategy for quinazolin-4(3H)-one synthesis has also been achieved via a CuAAC/Ring Cleavage reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov
| Starting Materials | Catalyst | Key Reaction Steps |
| 2-Halobenzamides, (Aryl)methanamines | CuBr | Ullmann-type coupling, Aerobic oxidation, Cyclization |
| 2-Isocyanobenzoates, Amines | Cu(II) acetate | Imidoylative cross-coupling, Cyclocondensation |
| 2-Halobenzamides, Aldehydes, Sodium azide | Copper catalyst | SNAr, Reduction, Cyclization, Oxidation |
| 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Copper(I) catalyst | CuAAC, Ring Cleavage, Nucleophilic additions |
Iridium-Catalyzed Hydrogen Transfer Reactions
A notable advancement in the synthesis of quinazolinones involves a one-pot oxidative cyclization of primary alcohols with o-aminobenzamides, facilitated by an iridium catalyst. This method operates under hydrogen transfer conditions, presenting a more environmentally benign and efficient alternative to traditional synthetic routes. nih.govacs.org The catalyst, typically [CpIrCl₂]₂ (where Cp is a pentamethylcyclopentadienyl ligand), enables the direct use of alcohols, which are oxidized in situ to the corresponding aldehydes. These aldehydes then undergo condensation with the o-aminobenzamide, followed by cyclization to form the quinazolinone ring system. nih.govujpronline.com
This iridium-catalyzed hydrogen transfer process is characterized by its high atom economy, as water is the primary byproduct. nih.gov The reaction demonstrates broad functional group tolerance and obviates the need for external oxidants or reductants. nih.gov While specific examples detailing the synthesis of this compound using this method are not prevalent in the reviewed literature, the general applicability of this reaction to substituted o-aminobenzamides suggests its utility for preparing this analog. The key steps of this catalytic cycle are believed to involve the iridium-catalyzed dehydrogenation of the alcohol to an aldehyde, followed by the condensation with the aminobenzamide and subsequent intramolecular cyclization.
A related approach involves the asymmetric hydrogenation of quinazolinones to furnish chiral dihydroquinazolinones, also employing iridium catalysts. dicp.ac.cn This highlights the versatility of iridium catalysis in the chemistry of quinazolinones, extending beyond their initial synthesis to their subsequent stereoselective transformations.
Derivatization Strategies of the Quinazolinone Core
The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives through various chemical transformations. These modifications are often aimed at exploring the structure-activity relationships of these compounds for potential therapeutic applications.
Schiff bases, or azomethines, are a prominent class of derivatives synthesized from the quinazolinone core. These compounds are typically formed through the condensation reaction of a primary amine, often a 3-amino-quinazolin-4-one derivative, with an aldehyde or ketone. ekb.egnih.govnih.gov The resulting imine linkage (-N=CH-) is a key structural feature of these molecules. nih.gov
The synthesis of Schiff bases from 3-amino-2-methyl-6-methoxy-quinazolin-4-one can be achieved by reacting it with various substituted aromatic aldehydes in the presence of a suitable solvent, such as ethanol, and often with a catalytic amount of acid like glacial acetic acid. researchgate.netjocpr.com Microwave-assisted protocols have also been developed to provide an efficient and convenient route for the synthesis of these structurally diverse compounds. researchgate.net
The general synthetic route involves the initial preparation of a 3-amino-quinazolin-4-one intermediate. This is often accomplished by treating the corresponding benzoxazinone (B8607429) with hydrazine (B178648) hydrate (B1144303). The subsequent reaction with an aldehyde leads to the formation of the Schiff base. The reaction conditions and the nature of the substituents on the aldehyde can be varied to produce a wide range of derivatives.
Table 1: Examples of Schiff Base Derivatives of Quinazolinones This table is interactive and can be sorted by clicking on the column headers.
| Starting Quinazolinone | Aldehyde | Resulting Schiff Base Structure | Reference |
|---|---|---|---|
| 3-Amino-2-methyl-quinazolin-4(3H)-one | p-Nitrobenzaldehyde | 3-(4-Nitrobenzylideneamino)-2-methyl-3H-quinazolin-4-one | nih.gov |
| 3-Amino-2-phenyl-quinazolin-4(3H)-one | Cinnamaldehyde | 3-(Cinnamylideneamino)-2-phenyl-3H-quinazolin-4-one | nih.gov |
| 3-Amino-2-methyl-quinazolin-4(3H)-one | 4-Dimethylaminobenzaldehyde | 3-(4-Dimethylaminobenzylideneamino)-2-methyl-3H-quinazolin-4-one | researchgate.net |
| 3-Amino-2-methyl-quinazolin-4(3H)-one | Salicylaldehyde | 3-(2-Hydroxybenzylideneamino)-2-methyl-3H-quinazolin-4-one | nih.gov |
Acyl hydrazides are another important class of derivatives accessible from the quinazolinone scaffold. These compounds are characterized by the presence of a hydrazide linkage (-CO-NH-NH-). The synthesis of these derivatives typically involves the reaction of a quinazolinone ester with hydrazine hydrate. dergipark.org.tr
For instance, a methyl α-[(4-oxoquinazolin-2-yl)thio]acetate can be refluxed with hydrazine hydrate in a solvent like absolute ethanol to yield the corresponding α-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetohydrazide. dergipark.org.trresearchgate.net This hydrazide can then serve as a versatile precursor for the synthesis of other heterocyclic systems. dergipark.org.tr While the literature reviewed did not specifically detail the synthesis of acyl hydrazides from this compound, the general methodology is applicable to substituted quinazolinone esters.
The synthesis of acyl hydrazides can also be achieved from activated amides, which react with hydrazine under mild, transition-metal-catalyst-free conditions. organic-chemistry.org This method offers a broad substrate scope and short reaction times.
Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides that can be incorporated into the quinazolinone structure. The synthesis of these modified quinazolinones typically proceeds through a [2+2] cycloaddition reaction between a Schiff base and a ketene, often generated in situ from an acyl chloride in the presence of a base like triethylamine (B128534). derpharmachemica.com
The process begins with the synthesis of a quinazolinone-derived Schiff base as described in section 2.4.1. This Schiff base is then treated with a reagent such as chloroacetyl chloride in a suitable solvent like dioxane, with triethylamine acting as a base to facilitate the cyclization. This reaction leads to the formation of a 2-azetidinone ring fused to the quinazolinone core. researchgate.net The substituents on both the quinazolinone ring and the aromatic aldehyde used to form the Schiff base can be varied to create a library of azetidinone-modified quinazolinones.
Table 2: Synthesis of Azetidinone Derivatives from Quinazolinone Schiff Bases This table is interactive and can be sorted by clicking on the column headers.
| Quinazolinone Schiff Base | Cyclizing Agent | Solvent | Base | Resulting Azetidinone Structure | Reference |
|---|---|---|---|---|---|
| 3-(Substituted-benzylideneamino)-2-aryl-quinazolin-4(3H)-one | Chloroacetyl chloride | Dioxane | Triethylamine | 3-[3-Chloro-2-(substituted-phenyl)-4-oxo-azetidin-1-yl]-2-aryl-quinazolin-4(3H)-one | |
| Schiff bases from 3-amino-quinazolinone | Chloroacetyl chloride | DMF | Triethylamine | Corresponding 2-azetidinone derivatives |
Hydroxamic acids are a class of organic compounds bearing the functional group R-CO-NH-OH. The incorporation of a hydroxamic acid moiety into the quinazolinone scaffold has been a significant area of research. nih.govresearchgate.netnih.gov These derivatives are often synthesized from the corresponding quinazolinone esters. nih.gov
The synthesis typically involves the reaction of a quinazolinone-based ester with hydroxylamine, often in the presence of a base such as potassium hydroxide or sodium methoxide. nih.gov The reaction can be carried out in a solvent like methanol. Microwave irradiation has also been employed to facilitate the synthesis of quinazolinone-based hydroxamic acids from their ester precursors. nih.gov
A variety of linkers can be used to connect the hydroxamic acid group to the quinazolinone core, allowing for the fine-tuning of the molecule's properties. The starting materials for these syntheses are often substituted anthranilic acids, which are used to construct the quinazolinone ring with the desired substitution pattern, such as a methoxy group at the 6-position.
The modification of the quinazolinone scaffold is not limited to derivatization at its substituent positions. Structural alterations of the core heterocyclic system itself, through ring expansion or isometric replacement, represent another avenue for creating novel analogs.
Ring expansion of quinazoline derivatives can lead to the formation of larger ring systems, such as benzodiazepines. For example, 2-chloromethyl quinazoline 3-oxides have been shown to undergo ring expansion to afford chlordiazepoxide, a benzodiazepine (B76468) derivative. While this specific example involves a quinazoline 3-oxide, it suggests the potential for similar transformations with appropriately functionalized this compound derivatives.
Biological Activities and Mechanistic Investigations of 6 Methoxy 1h Quinazolin 4 One Derivatives
Anticancer/Antitumor Research
The quest for more effective and selective cancer therapeutics has led to extensive investigation of 6-methoxy-1H-quinazolin-4-one derivatives. These compounds have been shown to exert their cytotoxic and cytostatic effects through various mechanisms, including the inhibition of critical enzymes and receptors that are often dysregulated in cancer.
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Derivatives of this compound have been designed and synthesized as potent inhibitors of several key kinases. nih.govmdpi.com
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. mdpi.com Among them, compound 13k demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 1.94 nM and exhibited significant anticancer effects against various tumor cell lines. mdpi.com Another study led to the discovery of dual PI3K and HDAC inhibitors, with compound 23 showing significant in vivo anticancer efficacy in xenograft models. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, with VEGFR-2 playing a central role. Novel quinazolin-4(3H)-one based derivatives have been synthesized and evaluated as VEGFR-2 kinase inhibitors, demonstrating antiproliferative effects against various cancer cells. nih.gov
Epidermal Growth Factor Receptor (EGFR): The EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways leading to cell proliferation. The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov A series of 6,7-disubstituted 4-anilino-quinazoline derivatives have shown potent EGFR inhibitory activity. For instance, one compound displayed significantly higher antiproliferative activity on A431, A549, NCI-H1975, and SW480 cell lines compared to gefitinib. nih.gov Another derivative, with a 4-anilino-6-(furan-2-yl) substitution, exhibited an EGFR inhibitory activity with an IC50 of 5.06 nM. mdpi.com
Platelet-Derived Growth Factor Receptor-β (PDGFR-β): Similar to other receptor tyrosine kinases, PDGFR-β is involved in tumor growth and angiogenesis. The 4-anilinquinazoline derivatives have shown the ability to inhibit this type of protein tyrosine kinase. mdpi.com
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is a key driver in certain types of breast cancer. Quinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against HER2, with some compounds showing potent effects. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. A study of hydroxyaniline-6,7-dimethoxyquinazoline in complex with CDK2 revealed its binding mode in the ATP site. mdpi.com Further research has identified quinazolin-4(3H)-one derivatives with potent inhibitory activity against CDK2. nih.gov
| Compound/Derivative Series | Target Kinase | Key Findings (IC50/Activity) |
|---|---|---|
| 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | IC50 = 1.94 nM mdpi.com |
| 23 (4-Methyl Quinazoline Derivative) | PI3K/HDAC | Significant in vivo tumor growth inhibition. nih.gov |
| 6,7-disubstituted 4-anilino-quinazoline derivative | EGFR | Higher antiproliferative activity than gefitinib. nih.gov |
| 4-anilino-6-(furan-2-yl)quinazoline derivative | EGFR | IC50 = 5.06 nM mdpi.com |
| Quinazolin-4(3H)-one derivatives | HER2, CDK2 | Potent inhibitory activity. nih.gov |
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. rsc.org Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov
One study reported a series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues, with compound 4a4 exhibiting potent antiproliferative activities with IC50 values ranging from 0.4 to 2.7 nM. A co-crystal structure confirmed its binding at the colchicine site on tubulin. nih.gov Another series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones were synthesized and shown to be broad-spectrum cytotoxic agents. rsc.org Compounds such as 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) exhibited sub-μM potency and induced G2/M cell cycle arrest, consistent with tubulin inhibition. rsc.org The 6-methoxy group has been highlighted as being favorable for cytotoxic activity in these derivatives. nih.govacs.org
| Compound/Derivative Series | Mechanism | Key Findings (IC50/Activity) |
|---|---|---|
| 4a4 (quinazoline-4-(6-methoxytetrahydroquinoline) analogue) | Binds to colchicine site of tubulin | IC50 = 0.4 - 2.7 nM nih.gov |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Inhibits tubulin polymerization | Sub-micromolar cytotoxicity. rsc.org |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Inhibits tubulin polymerization | Activity <50 nM against several cell lines. rsc.org |
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a valid target for cancer therapy. A series of novel quinazoline-4-(3H)-one derivatives were designed as HDAC6 inhibitors. nih.govnih.gov Compound 5b from this series was identified as a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.govnih.gov Another compound, 5c , was most active against the MCF-7 breast cancer cell line with an IC50 of 13.7 μM and was shown to induce cell-cycle arrest and apoptosis. nih.govnih.gov Furthermore, dual PI3K and HDAC inhibitors based on a 4-methyl quinazoline scaffold have been developed, demonstrating a polypharmacological approach to cancer treatment. nih.gov
| Compound/Derivative Series | Target HDAC | Key Findings (IC50/Activity) |
|---|---|---|
| 5b (quinazoline-4-(3H)-one derivative) | HDAC6 | IC50 = 150 nM nih.govnih.gov |
| 5c (quinazoline-4-(3H)-one derivative) | HDAC6 | IC50 = 13.7 μM against MCF-7 cells. nih.govnih.gov |
| 23 (4-Methyl Quinazoline Derivative) | HDAC/PI3K | Dual inhibitor with in vivo efficacy. nih.gov |
Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with aggressive tumor phenotypes and resistance to therapy. nih.gov Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that mediates cellular adaptation to hypoxia. Quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcriptional factor. nih.govnih.gov Through a high-throughput screen, a quinazolin-4-one compound was identified as a HIF-1α inhibitor. Subsequent structure-activity relationship (SAR) studies led to the development of an analogue, 16 , which was found to be 5-fold more potent than the initial hit compound. nih.govnih.gov
| Compound/Derivative Series | Mechanism | Key Findings |
|---|---|---|
| Quinazolin-4-one analogue 16 | Inhibits HIF-1α transcriptional factor | 5-fold more potent than the initial hit compound. nih.govnih.gov |
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. rsc.org Inhibiting PARP in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, can lead to synthetic lethality and cell death. A series of quinazolinone-based derivatives have been synthesized as potential PARP-1 inhibitors, utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the known PARP inhibitor, Olaparib. rsc.orgrsc.org Compound 12c from this series demonstrated potent PARP-1 inhibitory activity with an IC50 of 30.38 nM, comparable to Olaparib. rsc.org Another study reported the design of novel 4-Hydroxyquinazoline (B93491) derivatives to enhance sensitivity in PARP inhibitor-resistant cells, with compound B1 showing superior cytotoxicity and PARP1 inhibition (IC50 = 63.81 ± 2.12 nM). nih.gov
| Compound/Derivative Series | Target | Key Findings (IC50/Activity) |
|---|---|---|
| 12c (quinazolinone-based derivative) | PARP-1 | IC50 = 30.38 nM rsc.org |
| B1 (4-Hydroxyquinazoline derivative) | PARP-1 | IC50 = 63.81 ± 2.12 nM nih.gov |
Cellular Mechanisms of Action
A significant mechanism through which this compound and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated the pro-apoptotic capabilities of this class of compounds in various cancer cell lines. nih.govresearchgate.net
For example, a series of novel sulphonamide-bearing methoxyquinazolinone derivatives were synthesized and evaluated for their ability to induce apoptosis in breast cancer (MCF-7) cells. nih.gov Flow cytometry analysis revealed that treatment with specific compounds led to an increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov Similarly, another study identified a novel quinazoline derivative, 04NB-03, that effectively induced apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov
The apoptotic pathway induced by these derivatives is often multifaceted. Investigations into a novel synthetic quinazolinyl derivative, DMQA, on the THP-1 leukemia cell line showed that it triggers the intrinsic apoptotic pathway. researchgate.net This was evidenced by changes in nuclear morphology, DNA fragmentation, a decrease in the mitochondrial membrane potential, and the cytosolic release of cytochrome c. researchgate.net Furthermore, the process was shown to be caspase-dependent, involving the activation of caspases-3 and -9 and the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net Another compound, 5d, a 2-sulfanylquinazolin-4(3H)-one derivative, was found to provoke apoptosis in HepG2 cells by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com
| Derivative Class | Cell Line | Key Apoptotic Events |
| Sulphonamide-bearing methoxyquinazolinones | MCF-7 (Breast Cancer) | Increase in sub-G1 cell fraction nih.gov |
| 04NB-03 | Hepatocellular Carcinoma | Concentration- and time-dependent apoptosis nih.gov |
| DMQA | THP-1 (Leukemia) | Intrinsic pathway: DNA fragmentation, loss of mitochondrial membrane potential, cytochrome c release, caspase-3/9 activation researchgate.net |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | HepG2 (Liver Cancer) | Upregulation of Caspase-3, Caspase-9, Bax; Downregulation of Bcl-2 mdpi.com |
In addition to inducing apoptosis, derivatives of this compound are known to interfere with the normal progression of the cell cycle, frequently causing an arrest at the G2/M phase. This checkpoint prevents cells with damaged DNA from entering mitosis, and prolonged arrest can lead to apoptosis.
Several studies have confirmed this mechanism. A novel quinazoline derivative, 04NB-03, was shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, which act as tubulin polymerization inhibitors, also induced G2/M arrest, consistent with their mechanism of disrupting microtubule formation. rsc.org Another compound, 6c, derived from 6-nitro-4-substituted quinazolines, was also found to cause cell cycle arrest at the G2/M phase. nih.gov The natural product Silibinin has also been shown to induce G2/M arrest in cervical cancer cells. frontiersin.org This effect is often linked to the modulation of key regulatory proteins. For instance, the arrest can be mediated by a reduction in the expression of proteins such as cdc25C, CDK1, and cyclin B1, which are crucial for the G2 to M transition. frontiersin.org
| Compound/Derivative | Cell Line | Effect on Cell Cycle |
| 04NB-03 | Hepatocellular Carcinoma | G2/M phase arrest nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-ones | Various cancer cells | G2/M phase arrest rsc.org |
| 6c (6-nitro-4-substituted quinazoline) | Cancer cells | G2/M phase arrest nih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 and H460 | G2/M phase arrest researchgate.net |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Some quinazolinone derivatives have shown potential in inhibiting these processes. A study on actinoquinazolinone, a derivative isolated from a marine bacterium, demonstrated its ability to suppress the motility and invasion of gastric cancer cells. nih.gov At a concentration of 5 µM, this compound was found to inhibit the epithelial-mesenchymal transition (EMT), a key process by which epithelial cells acquire migratory and invasive properties. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Quinazoline-based compounds have been identified as potent inhibitors of this process, primarily by targeting key signaling molecules like the Vascular Endothelial Growth Factor Receptor (VEGFR).
The receptor VEGFR-2, activated by VEGF-A, plays a central role in tumor angiogenesis. ekb.eg Its inhibition is a recognized therapeutic strategy to improve outcomes for cancer patients. ekb.eg Several quinazoline derivatives have been developed as inhibitors of VEGFR-2 and other tyrosine kinases involved in angiogenesis. ekb.egnih.gov For example, Vandetanib, a 4-anilinoquinazoline (B1210976) derivative, acts as a potent inhibitor of both VEGFR and Epidermal Growth Factor Receptor (EGFR). mdpi.com Similarly, the FDA-approved drug Cabozantinib, which contains a quinazoline-related structure, is a dual inhibitor of c-Met and VEGFR-2, effectively suppressing tumor growth and angiogenesis. nih.gov These findings highlight that the quinazoline scaffold is a valuable framework for designing anti-angiogenic agents.
Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein overexpression)
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. researchgate.netnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. nih.gov
Quinazoline derivatives have emerged as a promising class of compounds capable of overcoming P-gp-mediated MDR. rsc.org They can act as P-gp inhibitors, restoring the sensitivity of resistant cancer cells to conventional chemotherapy. For instance, a series of 4-indolyl quinazoline derivatives were developed as highly potent P-gp inhibitors. researchgate.net One compound, YS-370, when used in combination with paclitaxel, significantly enhanced the sensitivity of resistant SW620/AD300 cells to the drug. rsc.org
The mechanism of action often involves competitive inhibition, where the quinazoline derivative binds to P-gp, blocking the efflux of other drugs. researchgate.net Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance this activity. For example, it has been noted that methoxy (B1213986) substitutions on the quinazoline or related scaffolds can be beneficial for MDR reversal activity. rsc.org Research on various heterocyclic derivatives, including quinazolines, continues to identify new and potent P-gp inhibitors to combat multidrug resistance in cancer. researchgate.netrsc.orgmdpi.com
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives are recognized as a promising class of substances for developing new antimicrobial agents, a critical endeavor in the face of rising drug resistance. eco-vector.com These compounds have demonstrated a wide range of activities against both bacterial and fungal pathogens. nih.gov
The antibacterial potential of this compound and related quinazolinone derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria.
Numerous studies have demonstrated the effectiveness of quinazolin-4-one derivatives against Gram-positive bacteria. For instance, a series of new 3-phenylquinazolin-4(3H)-one derivatives showed selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov Certain compounds within this series were also found to be effective against multidrug-resistant S. aureus (MDR-S. aureus), including vancomycin-resistant strains (VRSA). nih.gov
In another study, newly synthesized quinazolin-4-one derivatives were tested against Staphylococcus aureus and Bacillus subtilis. One of the most potent compounds, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, exhibited significant activity with MICs of 25.6±0.5 µg/mL against S. aureus and 24.3±0.4 µg/mL against B. subtilis. nih.gov Furthermore, the 6-nitro derivative of 3(H)-quinazolin-4-one has shown remarkable antibacterial activity against both Bacillus subtilis and Staphylococcus aureus. nuu.uzresearchgate.net
Research into new quinazolin-4(3H)-one derivatives has also confirmed their pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.compharmpharm.ru Compounds featuring a naphthyl radical or an amide group linked to a phenyl radical have shown notable bacteriostatic effects against these pathogens. eco-vector.compharmpharm.ru
Table 1: Antibacterial Activity of Selected Quinazolin-4-one Derivatives against Gram-Positive Bacteria
| Compound | Bacterium | Activity (MIC in µg/mL) |
|---|---|---|
| 3-Phenylquinazolin-4(3H)-one derivatives (4a, 4c, 4e, 4f, 4g, 4i, 4o, 4p) | Staphylococcus aureus | 0.125 - 8 |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6±0.5 |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3±0.4 |
| 6-Nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | - |
| 6-Nitro-3(H)-quinazolin-4-one | Bacillus subtilis | - |
| Quinazolin-4(3H)-one derivative with naphthyl radical | Staphylococcus aureus | Bacteriostatic |
| Quinazolin-4(3H)-one derivative with naphthyl radical | Streptococcus pneumoniae | Bacteriostatic |
The efficacy of quinazolin-4-one derivatives extends to Gram-negative bacteria as well. The 6-nitro-3(H)-quinazolin-4-one derivative has demonstrated notable antibacterial activity against Escherichia coli. nuu.uzresearchgate.net In a broader screening, various synthesized quinazolin-4(3H)-one derivatives were tested against E. coli and Pseudomonas aeruginosa. mdpi.com The compound 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) was found to be the most potent, with MIC values of 25.1±0.5 µg/mL against E. coli and 30.1±0.6 µg/mL against P. aeruginosa. nih.gov
Furthermore, certain quinazolin-4-one derivatives have been identified as having a pharmacological effect against Klebsiella pneumoniae. eco-vector.com In the context of plant pathogens, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives displayed good antibacterial activities against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. nih.gov One derivative, compound 5g, was particularly potent against R. solanacearum with a half-maximal effective concentration (EC50) of 2.72 µg/mL. nih.gov Another study found that 2-(butyldisulfanyl) quinazolin-4(3H)-one exhibited remarkable activity against Xanthomonas axonopodis pv. citri (Xac) with an EC50 of 2.6 μg/mL. mdpi.com
Table 2: Antibacterial Activity of Selected Quinazolin-4-one Derivatives against Gram-Negative Bacteria
| Compound | Bacterium | Activity |
|---|---|---|
| 6-Nitro-3(H)-quinazolin-4-one | Escherichia coli | Remarkable Activity |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | MIC: 25.1±0.5 µg/mL |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | MIC: 30.1±0.6 µg/mL |
| 6-chloro-4-(4-substituted piperazinyl)quinazoline derivative (5g) | Ralstonia solanacearum | EC50: 2.72 µg/mL |
| 2-(butyldisulfanyl) quinazolin-4(3H)-one | Xanthomonas axonopodis pv. citri | EC50: 2.6 μg/mL |
In addition to their antibacterial properties, quinazolin-4-one derivatives have been investigated for their antifungal activity. Several new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, a broad screening of newly synthesized quinazolinones showed that some compounds displayed moderate to potent activity against Aspergillus fumigatus and Candida albicans. nih.gov For instance, compound 3a had MICs of 18.3±0.6 µg/mL against Aspergillus fumigatus and 26.1±0.5 µg/mL against Candida albicans. nih.gov
Other studies have also reported the antifungal potential of these derivatives. One synthesized hydrazone derivative (4a) showed potent activity against C. albicans with a MIC of 2 µg/mL, which was more potent than the reference drug Clotrimazole. mdpi.com Research has also indicated that certain 3-alkylquinazolin-4-one derivatives possess antifungal activity against Fusarium oxysporum. nih.gov
Table 3: Antifungal Activity of Selected Quinazolin-4-one Derivatives
| Compound/Derivative Series | Fungus | Activity (MIC in µg/mL) |
|---|---|---|
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Aspergillus niger | Significant Activity |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans | Significant Activity |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3±0.6 |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1±0.5 |
| Hydrazone derivative (4a) | Candida albicans | 2 |
| 3-Alkylquinazolin-4-one derivatives | Fusarium oxysporum | Antifungal Activity |
The antimicrobial effects of quinazolinone derivatives are believed to stem from their interaction with essential cellular components of microorganisms, such as the cell wall and DNA. nih.gov One of the key proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. eco-vector.commdpi.com By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation. mdpi.com
Additionally, some quinazolinone derivatives are thought to function similarly to β-lactam antibiotics by acylating the active site of transpeptidases, which are penicillin-binding proteins (PBPs). eco-vector.comeco-vector.com This action inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, ultimately leading to cell death. eco-vector.comeco-vector.com
Antibacterial Efficacy
Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)
The emergence of viral pandemics has spurred research into novel antiviral agents, and quinazolin-4-one derivatives have shown promise in this area. Specifically, they have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govnih.gov
A series of quinazolin-4-one-based compounds were designed as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov One compound, in particular, demonstrated superior inhibitory activity against the enzyme with a half-maximal inhibitory concentration (IC50) of 0.085 ± 0.006 µM and effectively inhibited viral replication in infected cells with a half-maximal effective concentration (EC50) of 1.10 ± 0.12 µM. nih.gov Another study reported a 2-aminoquinazolin-4-(3H)-one derivative with significant activity against SARS-CoV-2, showing an IC50 of 0.23 μM. mdpi.com These findings highlight the potential of the quinazolin-4-one scaffold in the development of new antiviral therapies against coronaviruses. nih.govmdpi.com
Table 4: Antiviral Activity of Selected Quinazolin-4-one Derivatives against SARS-CoV-2 Mpro
| Compound/Derivative Series | Target | Activity |
|---|---|---|
| Quinazolin-4-one derivative (C7) | SARS-CoV-2 Mpro | IC50: 0.085 ± 0.006 µM |
| Quinazolin-4-one derivative (C7) | SARS-CoV-2 infected Vero E6 cells | EC50: 1.10 ± 0.12 µM |
| 2-Aminoquinazolin-4-(3H)-one derivative | SARS-CoV-2 | IC50: 0.23 µM |
Anti-inflammatory Properties
Derivatives of quinazolin-4-one are recognized for their significant anti-inflammatory effects. Studies have shown that these compounds can inhibit key inflammatory mediators. For instance, certain quinazolin-4(3H)-one derivatives have been found to suppress the production of nitric oxide (NO) and decrease the mRNA levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Chemokine Ligand 2 (CCL2). researchgate.net The mechanism for this suppression often involves blocking signaling pathways like MAPK/JNK and NF-κB. researchgate.net
Research into 2,3,6-trisubstituted quinazolinone derivatives has demonstrated a variable anti-inflammatory activity range from 10.28–53.33% inhibition in carrageenan-induced paw edema models. mdpi.com Specifically, compounds featuring an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position showed activity higher than the standard drug, phenylbutazone. mdpi.com Furthermore, novel quinazolinone derivatives with methoxy substitutions at positions 6, 7, and 8 have been synthesized and evaluated. fabad.org.tr In an in-vivo carrageenan-induced paw edema model, derivatives with a 2-methyl (QA-2) and a 2,4-dinitro (QA-6) substitution on the aromatic ring at the 3-position showed significant anti-inflammatory activity, with a percent reduction of volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr Other synthesized compounds exhibited anti-inflammatory activity with varying degrees of edema inhibition, from 16.3% to 36.3%. nih.gov
Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound | Substituents | Assay | Results (% Inhibition or % ROV) |
|---|---|---|---|
| QA-2 | 3-(2-methylphenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Carrageenan-induced paw edema | 82.75% |
| QA-6 | 3-(2,4-dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one | Carrageenan-induced paw edema | 81.03% |
| MR2938 | Not specified | NO production suppression | IC50 = 3.29 μM |
This table is interactive and can be sorted by clicking on the column headers.
Antimalarial Activity
The quinazolinone scaffold is a key feature in several compounds with potential antimalarial properties, inspired by the natural product febrifugine (B1672321). nih.gov This natural alkaloid, isolated from the Chinese herb Dichroa febrifuga, acts by impairing hemozoin formation, which is crucial for the parasite's maturation at the trophozoite stage. nih.gov Synthetic efforts have focused on creating simpler, less toxic analogues while retaining the essential 4-quinazolinone ring. nih.gov
Various 2,3-disubstituted-4(3H)-quinazolinones have been synthesized and tested for in vivo antimalarial activity against Plasmodium berghei. Studies indicate that the 4-quinazolinone moiety, along with specific substitutions at the N3 position, are necessary for activity. nih.gov In one study, several 2,3-substituted quinazolin-4(3H)-one derivatives were found to be active against P. berghei in mice. nih.gov For example, compound 5a in a particular series produced 100% cures at a 50 mg/kg dose. nih.gov Another study found that four out of six synthesized 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones derivatives exhibited activity against the parasite, with compound IVa being the most active. Furthermore, the introduction of 6,7-dimethoxy substitutions has been explored to improve the physicochemical properties of these antimalarial agents. acs.org
Table 2: Antimalarial Activity of Selected Quinazolinone Derivatives
| Compound | Target/Model | Activity |
|---|---|---|
| Febrifugine Analogue (5a) | P. berghei in mice | 100% cure at 50 mg/kg |
| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone (IVa) | P. berghei | Most active in its series |
| 6,7-Dimethoxy analogue (35) | P. falciparum | IC50 = 57 nM |
| 6,7-Dimethoxy analogue (36) | P. falciparum | IC50 = 41 nM |
This table is interactive and can be sorted by clicking on the column headers.
Antioxidant Activity
Quinazolin-4-one derivatives have demonstrated notable antioxidant properties, which are largely attributed to their ability to scavenge free radicals. sapub.orgorientjchem.org The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their capacity to neutralize reactive oxygen (ROS) and nitrogen species (RNS). mdpi.com
The radical scavenging activity of quinazolin-4-one derivatives is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) scavenging methods. mdpi.comnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow. sapub.org Similarly, the ABTS assay evaluates the capacity to scavenge the ABTS radical cation (ABTS•+). mdpi.com
Nitric oxide is a signaling molecule that can also act as a pro-inflammatory mediator. The ability of quinazolin-4-one derivatives to scavenge NO is considered an important aspect of their antioxidant and anti-inflammatory potential. sapub.org Studies have shown that certain synthesized quinazolinone-vanillin derivatives are effective scavengers of both DPPH and NO radicals. sapub.org In particular, some ortho diphenolic derivatives of 4(3H)-quinazolinone displayed higher radical scavenging activity than reference antioxidants like ascorbic acid and Trolox in DPPH, ABTS, and NO assays. mdpi.com
The antioxidant potency of quinazolin-4-one derivatives is significantly influenced by their structural features. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring attached to the quinazolinone core are crucial. nih.gov Research indicates that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it requires at least one hydroxyl group in addition to a methoxy group, or a second hydroxyl group, particularly in the ortho or para positions. nih.gov
Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have been identified as potent antioxidants. mdpi.comnih.gov This arrangement enhances the compound's ability to donate hydrogen atoms and stabilize the resulting radical through intramolecular hydrogen bonding. The addition of a third phenolic group, as seen in pyrogallol (B1678534) derivatives, has been shown to deeply influence and enhance the antioxidant activity. nih.gov Furthermore, linking the quinazolin-4-one scaffold with polyphenolic compounds can lead to an increase in antioxidant activity, suggesting an additive or synergistic effect of the two pharmacophores. mdpi.comnih.gov
Table 3: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Series | Assay | Key Finding |
|---|---|---|
| Quinazolinone–vanillin derivatives | DPPH, NO | Compounds 5 and 6 were more effective than vanillin. sapub.org |
| Ortho diphenolic derivatives (5h, 5j, 5k) | DPPH, ABTS, NO | Higher radical scavenging activity than ascorbic acid and Trolox. mdpi.com |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | ABTS, TEAC-CUPRAC | Defined as a potent antioxidant. nih.gov |
| Pyrogallol derivatives | DPPH, ABTS, NO | Showed high antioxidant activity compared to ascorbic acid and Trolox. nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Antituberculosis Activity
Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents, particularly against drug-resistant strains of Mycobacterium tuberculosis (MTB). researchgate.netnih.gov The lipophilic nature of some quinazoline-based compounds is considered advantageous, as permeability is a key parameter for drug action against MTB. researchgate.net
A series of 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant in vitro activity against the H37Rv strain and multidrug-resistant (MDR) MTB strains. nih.gov Compounds with di-substituted aryl moieties containing halogens at the 2-position of the scaffold showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another derivative featuring an imidazole (B134444) ring at the 2-position also exhibited potent activity against both the susceptible H37Rv and MDR strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. nih.gov Computational studies suggest that these compounds may act by targeting the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. nih.gov
Other research has identified quinazolinone-triazole hybrids with promising antitubercular activity, with some compounds showing MIC values ranging from 0.78 to 12.5 μg/mL. researchgate.net The presence of methoxy groups at the C-6, C-7, and C-8 positions has also been noted as a requirement for the anti-tubercular properties of certain derivatives. researchgate.net
Table 4: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound Series/Number | M. tuberculosis Strain | MIC (µg/mL) |
|---|---|---|
| Dihydroquinazolinone (3l, 3m) | H37Rv | 2 |
| Dihydroquinazolinone (3k) | H37Rv | 4 |
| Dihydroquinazolinone (3k) | MDR-TB | 16 |
| Quinazolinone-triazole hybrid (3if) | Not specified | 0.78 |
This table is interactive and can be sorted by clicking on the column headers.
Neurological and Central Nervous System Activities
Quinazolin-4-one derivatives have shown a range of activities within the central nervous system (CNS), indicating their potential as therapeutic agents for neurological disorders.
One area of investigation is their role as N-methyl-D-aspartate (NMDA) receptor antagonists. Certain quinazolin-4-one derivatives have been identified as non-competitive antagonists that are selective for NR2C/D subunit-containing NMDA receptors. nih.gov For example, compounds like (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid and (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one inhibit NR1/NR2D responses with IC50 values in the low micromolar range. nih.gov
Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been evaluated for their potential in treating Alzheimer's disease. eco-vector.com These compounds have been shown to inhibit acetylcholinesterase (AChE) activity in vitro, with IC50 values ranging from 1.8 to 4.2 mg/ml, comparable to the reference drug donepezil. eco-vector.com The most active compounds in this study contained glycylglycine (B550881) and glycylleucine residues. These derivatives also exhibited moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles by over 50%. eco-vector.com
Furthermore, a class of 2,6-disubstituted (3H)-quinazolin-4-one derivatives has been explored for antipsychotic-like properties through negative allosteric modulation of the mGlu7 receptor. nih.gov One such compound, ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), was found to reverse behavioral abnormalities in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. nih.gov It demonstrated good brain exposure and a half-life of 5.56 hours in mice, justifying further development of this chemical class for schizophrenia treatment. nih.gov
Cholinesterase Inhibition (AChE, BChE)
Derivatives of the quinazolin-4(3H)-one core structure have been identified as potent inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. A study focusing on imines bearing a quinazolin-4(3H)-one moiety demonstrated significant inhibitory strength against both AChE and BChE, with some analogs exhibiting inhibition at the nanomolar level. bezmialem.edu.tr For instance, certain derivatives displayed potent inhibitory activity against the α-Gly enzyme with IC50 values ranging from 0.34 to 2.28 nM, surpassing the standard inhibitor acarbose (B1664774) (3.18 nM). bezmialem.edu.tr Furthermore, these compounds showed robust inhibitory strength against AChE with Ki values in the range of 4.20±0.15 to 26.10±2.36 nM and against BChE with Ki values from 1.22±0.05 to 16.09±0.88 nM. bezmialem.edu.tr This level of potency was notably greater than that of the standard drug, tacrine. bezmialem.edu.tr
| Compound | Target Enzyme | Inhibitory Activity (Ki, nM) |
|---|---|---|
| Quinazolin-4(3H)-one Derivative 1 | AChE | 4.20 ± 0.15 |
| Quinazolin-4(3H)-one Derivative 2 | AChE | 26.10 ± 2.36 |
| Quinazolin-4(3H)-one Derivative 3 | BChE | 1.22 ± 0.05 |
| Quinazolin-4(3H)-one Derivative 4 | BChE | 16.09 ± 0.88 |
| Tacrine (Standard) | AChE | 37.62 ± 6.86 |
| Tacrine (Standard) | BChE | 26.75 ± 5.79 |
mGlu7 Receptor Modulation
Recent research has highlighted the potential of quinazolin-4-one derivatives as modulators of metabotropic glutamate (B1630785) receptor 7 (mGlu7), a target of interest for the treatment of neurological and psychiatric disorders. A novel compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as a negative allosteric modulator (NAM) of the mGlu7 receptor with an IC50 of 6.14 µM. nih.govresearchgate.net This compound demonstrated selectivity for mGlu7 over other group III mGlu receptors. nih.govresearchgate.net The antipsychotic-like activity of this derivative was further investigated in animal models, where it was shown to reverse certain behavioral abnormalities associated with schizophrenia models. nih.gov
| Compound | Target Receptor | Activity | IC50 (µM) |
|---|---|---|---|
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | mGlu7 | Negative Allosteric Modulator | 6.14 |
Anticonvulsant Effects
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with methaqualone being a notable historical example. nih.gov Numerous derivatives have been synthesized and evaluated for their potential to manage seizures. Studies have shown that substitutions at various positions of the quinazolinone ring significantly influence the anticonvulsant potency. While specific data for 6-methoxy derivatives is limited, related compounds have shown promising activity in preclinical models. For instance, a series of novel N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides exhibited good anticonvulsant activity, with some compounds showing superior efficacy compared to a reference drug, with ED50 values as low as 28.90 mg/kg in the maximal electroshock (MES) seizure model. nih.gov Another study on phenyl-glycinamide derivatives identified a lead molecule with potent protection in various seizure models, including an ED50 of 18.8 mg/kg in the 6 Hz (32 mA) test. researchgate.net
| Compound Series | Seizure Model | ED50 (mg/kg) |
|---|---|---|
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (Compound 5f) | MES | 28.90 |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (Compound 5b) | MES | 47.38 |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (Compound 5c) | MES | 56.40 |
| Phenyl-glycinamide derivative (Compound (R)-32) | 6 Hz (32 mA) | 18.8 |
| Phenyl-glycinamide derivative (Compound (R)-32) | MES | 73.9 |
Sedative-Hypnotic Effects
The sedative-hypnotic properties of quinazolinone derivatives are closely linked to their anticonvulsant activities, largely due to their interaction with the GABAergic system. Methaqualone, a well-known sedative-hypnotic, acts as a positive allosteric modulator of GABAA receptors. mdpi.com However, research has also focused on developing quinazolinone-based compounds that exhibit anxiolytic effects without the accompanying sedative-hypnotic side effects, which are often considered undesirable. A study on 2-substituted quinazolinone derivatives found that compounds with an electronegative group in the quinazolinone nucleus produced anxiolysis and anti-depressive actions in rodent models without inducing sedation. nih.gov This suggests that it is possible to separate the anxiolytic and sedative-hypnotic effects through structural modifications of the quinazolinone core.
Other Pharmacological Activities
Beyond their effects on the central nervous system, this compound derivatives and related compounds have been investigated for a variety of other pharmacological activities.
Antihypertensive and Diuretic Effects: Several studies have demonstrated the potential of quinazoline derivatives as antihypertensive agents. A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed good antihypertensive activity in spontaneously hypertensive rats. nih.gov Another study on novel substituted quinazolin-4(3H)-one derivatives identified several compounds that produced a hypotensive effect and bradycardia. researchgate.netnih.gov In terms of diuretic activity, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were evaluated, with one compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, showing a significant increase in cumulative urine output, being more potent than the standard diuretic metolazone (B1676511) at a double dose. tandfonline.comtandfonline.com
Antiprotozoal Activity: While research specifically detailing the antiprotozoal activity of this compound derivatives is limited, the broader class of quinoxaline (B1680401) derivatives has shown promise in this area. For instance, n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov One compound, in particular, exhibited broad-spectrum antiparasitic activity with low nanomolar IC50 values against all three protozoa. nih.gov
Ghrelin Receptor Antagonism: Piperidine-substituted quinazolinone derivatives have been identified as a new class of small-molecule antagonists of the ghrelin receptor (GHS-R1a), a target for the treatment of obesity and diabetes. nih.gov Optimization of an initial agonist compound led to the development of potent and orally bioavailable antagonists. nih.gov For example, the compound 6-[(4-fluorophenyl)oxy]-2-methyl-3-{[(3S)-1-(1-methylethyl)-3- piperidinyl]methyl}-4(3H)-quinazolinone (YIL-781) was characterized as a competitive antagonist of the ghrelin receptor with a pKB value of 7.54 in an inositol (B14025) phosphate (B84403) turnover assay. nih.gov
| Compound | Assay | Activity (pKB) |
|---|---|---|
| 6-[(4-fluorophenyl)oxy]-2-methyl-3-{[(3S)-1-(1-methylethyl)-3- piperidinyl]methyl}-4(3H)-quinazolinone (YIL-781) | [3H]-IP accumulation | 7.54 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional and Substituent Effects on Biological Activity
Influence of Methoxy (B1213986) Group at Position 6
The influence of the 6-methoxy group is often considered in conjunction with other substitutions on the quinazolinone core, highlighting the interplay of electronic and steric factors in determining the ultimate biological outcome.
Importance of Substitutions at Positions 2, 3, 4, and 8 of the Quinazolinone Ring
Substitutions at various other positions of the 6-methoxy-1H-quinazolin-4-one ring system have been extensively explored to optimize biological activity.
Position 2: This position is a common site for modification, with a wide array of substituents being introduced to probe their effects. The introduction of substituted phenyl or naphthyl rings at this position has been a strategy in the development of antiproliferative agents. nih.gov For example, a 2-methoxyphenyl substitution, in combination with a basic side chain, has shown a remarkable cytotoxic profile against a majority of tested cancer cell lines. nih.gov Furthermore, 2,3-disubstituted quinazolinones have been investigated for their antitumor activities. nih.gov
Position 3: The substituent at the N-3 position is crucial for directing the molecule to its biological target and influencing its potency. A variety of aromatic and heterocyclic moieties have been incorporated at this position. For instance, in a study of 2,3-disubstituted quinazolin-4(3H)-ones, compounds with a 3-(4-methoxyphenyl) or a 3-(4-chlorophenyl) group exhibited broad-spectrum antitumor activity. nih.gov
Position 4: While the core structure is a 4-one, modifications at this position, often through replacement of the carbonyl oxygen, can lead to significant changes in activity. For instance, 4-aminoquinazoline derivatives have been explored as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis.
Position 8: The impact of substitutions at the 8-position has also been investigated. The introduction of a basic side chain at this position has been explored to identify optimal structural requirements for biological activity in 2-substituted quinazolines. nih.gov
The following table summarizes the impact of various substitutions at these positions on the biological activity of this compound derivatives.
| Position | Substituent | Biological Activity | Reference |
| 2 | 2-methoxyphenyl | Antiproliferative | nih.gov |
| 3 | 4-methoxyphenyl | Antitumor | nih.gov |
| 3 | 4-chlorophenyl | Antitumor | nih.gov |
| 8 | Basic side chain | Antiproliferative | nih.gov |
Impact of Halogenation (e.g., F, Cl, I)
The introduction of halogen atoms at various positions of the quinazolinone ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions.
In the broader context of quinazolinones, halogenation has been shown to be important for photoreactivity, with substitution at position 6 being particularly significant. sci-hub.box For instance, 6-bromo and 6-iodo derivatives have demonstrated reactivity upon UVB irradiation. sci-hub.box While this study did not specifically focus on 6-methoxy derivatives, it highlights the potential impact of halogens at this position.
In a series of quinazolin-4(3H)-one derivatives modified with halogens and a methoxy group, the resulting compounds were evaluated for their cytotoxicity and tyrosine protein kinase inhibitory activity. nih.gov Specifically, in the development of antitumor agents, a compound bearing a 4-chlorophenyl group at the 3-position of a 2-substituted quinazolin-4(3H)-one scaffold was identified as a potent and broad-spectrum agent. nih.gov
The table below illustrates the effect of halogenation on the biological activity of quinazolinone derivatives.
| Position of Halogen | Halogen | Biological Activity | Reference |
| 6 | Br, I | Photoreactivity | sci-hub.box |
| 3 (on substituent) | Cl | Antitumor | nih.gov |
Role of Aromatic and Heterocyclic Substituents
The incorporation of aromatic and heterocyclic rings at various positions of the this compound scaffold is a key strategy for enhancing biological activity. These substituents can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, with the target protein.
As previously mentioned, the introduction of a substituted phenyl ring at the 2-position and a substituted phenyl ring at the 3-position has yielded compounds with significant antitumor activity. nih.govnih.gov Specifically, 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one have been identified as broad-spectrum antitumor agents. nih.gov
Furthermore, the attachment of a pyrimidin-2-ylmethyl group at the 3-position of a quinazolin-4(3H)-one derivative resulted in a compound with potent antiproliferative activity against non-small cell lung cancer cell lines. nih.gov
The following table provides examples of aromatic and heterocyclic substituents and their impact on biological activity.
| Position | Aromatic/Heterocyclic Substituent | Biological Activity | Reference |
| 2 | Substituted Phenyl | Antiproliferative | nih.gov |
| 3 | 4-methoxyphenyl | Antitumor | nih.gov |
| 3 | 4-chlorophenyl | Antitumor | nih.gov |
| 3 | pyrimidin-2-ylmethyl | Antiproliferative | nih.gov |
Stereochemistry Considerations (e.g., (E)-configuration of styryl side chain)
The stereochemistry of substituents can play a critical role in the biological activity of quinazolinone derivatives. The specific three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target.
While specific studies on the stereochemistry of a styryl side chain in this compound are not extensively detailed in the provided search results, the importance of stereoisomerism is acknowledged in the broader context of quinazolinone research. nih.gov For instance, the synthesis of (E)-3-(aryl-amino)-2-styrylquinazoline-4(3H)-ones has been reported, indicating the relevance of controlling the geometry of such side chains. mdpi.com The (E)-configuration, where the bulky groups are on opposite sides of the double bond, is often thermodynamically more stable and may present a more favorable conformation for receptor binding.
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has emerged as a powerful tool in the elucidation of structure-activity relationships and the rational design of novel this compound derivatives. Techniques such as molecular docking and density functional theory (DFT) provide valuable insights into the molecular interactions and electronic properties that govern biological activity.
Molecular docking studies have been employed to predict the binding modes of quinazolinone derivatives within the active sites of their target proteins. researchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which can explain the observed SAR and guide the design of new analogs with improved binding affinity.
DFT calculations have been used to investigate the electronic properties of quinazolinone derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are related to their reactivity and antioxidant potential. sapub.org These computational studies can help in understanding the radical scavenging activity of these compounds and in designing more effective antioxidants. sapub.org The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools further aids in the design of quinazolinone derivatives with favorable drug-like properties. researchgate.net
Molecular Docking Studies
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a receptor. ptfarm.pl Studies on various quinazolinone derivatives have shown that the quinazolinone scaffold plays a crucial role in binding to the active sites of various enzymes through hydrogen bonding and electrostatic interactions. nih.gov
For instance, in the context of anti-inflammatory and analgesic agents, docking studies of quinazolinone derivatives into the COX-2 active site have revealed key interactions with residues such as Tyr355, Arg120, and Ser353. ptfarm.pl The nature and position of substituents on the quinazolinone ring significantly influence these interactions. While specific docking studies on this compound are not extensively documented, research on related 6-substituted derivatives, such as 6-methylquinazolin-4(3H)-one, has shown that the quinazolinone core is a valuable scaffold for developing potent binders for targets like the BRD9 epigenetic reader. researchgate.net The carbonyl group of the quinazolinone core is often a key pharmacophoric feature, forming crucial hydrogen bonds with the target protein. researchgate.net The methoxy group at the 6-position, being an electron-donating group, can be expected to modulate the electronic properties of the aromatic ring, potentially influencing π-π stacking and other non-covalent interactions within the binding pocket.
Docking studies on a series of quinazolinone derivatives targeting the epidermal growth factor receptor (EGFR) kinase domain have also been performed, providing insights into the molecular interactions necessary for inhibitory activity. manipal.edu
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinazolinone derivatives, QSAR models have been developed to predict their cytotoxic activity against various cancer cell lines. nih.gov These models often highlight the importance of constitutional, functional, and chemical descriptors in determining the anticancer activity. nih.gov
A 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of activity. nih.gov The analysis of contour maps from such studies can guide the design of new derivatives with enhanced potency. For the 6-position of the quinazolinone ring, QSAR studies on related compounds have suggested that substitutions at this position can significantly impact activity. For example, in a study of quinazoline (B50416) derivatives as cytotoxic agents, descriptors related to the charge and connectivity of the molecule were found to be significant. nih.gov A methoxy group at the 6-position would influence these descriptors through its electronic and steric properties.
Consensus QSAR models have been successfully used for the virtual screening of new quinazolinone-containing compounds as histone deacetylase 6 (HDAC6) inhibitors, demonstrating the predictive power of these computational tools. nih.gov
Density Functional Theory (DFT) for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. sapub.org DFT calculations have been employed to study the electronic properties of quinazolinone derivatives, providing insights into their reactivity and stability. sapub.org
Key electronic properties that can be calculated using DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, and the molecular electrostatic potential (MEP) surface. The HOMO-LUMO energy gap is an important indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. sapub.org
For quinazolinone derivatives, DFT studies have shown that the distribution of electron density and the locations of the HOMO and LUMO are significantly influenced by the nature and position of substituents. sapub.orgscispace.com A study on a 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one showed that the methoxy group influences the vibrational spectra and electronic properties of the molecule. scispace.com The electron-donating nature of the methoxy group at the 6-position is expected to increase the electron density of the quinazoline ring, which can be visualized through the MEP surface. This increased electron density can affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking. sapub.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinazolinone Derivative 1 | -6.24 | -1.55 | 4.69 |
| Quinazolinone Derivative 2 | -6.32 | -1.89 | 4.43 |
| Quinazolinone Derivative 3 | -6.41 | -2.11 | 4.30 |
This table presents representative DFT calculation results for quinazolinone derivatives to illustrate the typical range of electronic properties. Data is illustrative and based on findings from literature on various quinazolinone derivatives. sapub.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to analyze the fluctuations and conformational changes of both the ligand and the protein. nih.gov
MD simulations of quinazolinone derivatives bound to their target proteins have been used to confirm the stability of the interactions observed in docking studies. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex. nih.gov A stable RMSD suggests that the ligand remains in the binding pocket in a consistent orientation.
Furthermore, MD simulations can reveal the importance of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, by analyzing their occupancy and duration over the simulation time. nih.gov For this compound, MD simulations would be valuable to understand how the methoxy group contributes to the stability of the complex and whether it participates in any key interactions with the target protein.
Hybridization and Multitarget Design Strategies
The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net This makes it an excellent starting point for the design of hybrid molecules and multi-target drugs. The strategy of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced or multiple biological activities. researchgate.net
The this compound scaffold can be readily incorporated into hybrid drug designs. The methoxy group at the 6-position can serve as a point for further chemical modification or can be retained to fine-tune the physicochemical properties of the final hybrid molecule, such as its solubility and lipophilicity. For example, novel hybrids of quinazolinone and thiazolidin-4-one have been synthesized and evaluated for their anticancer activity. isciii.es
Moreover, the quinazolinone core has been used to develop dual inhibitors targeting multiple pathways involved in cancer progression, such as the EGFR and BRAFV600E pathways. nih.gov The design of such multi-target agents is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov The synthesis of 6-methoxy-3-amino-2-methyl-3H-quinazolin-4-one provides a versatile intermediate for the creation of such hybrid molecules. nih.gov
Lead Optimization and Preclinical Development Strategies for 6 Methoxy 1h Quinazolin 4 One Derivatives
Rational Drug Design Principles
Rational drug design for 6-methoxy-1H-quinazolin-4-one derivatives leverages computational techniques and structural biology to identify and optimize potential drug candidates. This approach often begins with a 3D structure-based pharmacophore model, which helps in identifying the key structural features required for binding to a specific biological target. For instance, in the development of inhibitors for bromodomain-containing proteins like BRD4, a pharmacophore model can be built based on the crystal structure of the protein with a known inhibitor. researchgate.net This model then guides the virtual screening of compound libraries and the in silico functionalization of the quinazolinone core to identify novel binders. researchgate.net
Molecular docking studies are a cornerstone of this process, allowing researchers to predict the binding modes and interactions of synthesized derivatives within the active site of a target enzyme. researchgate.netnih.gov For example, in the design of glucokinase activators, docking studies on the allosteric site of the human glucokinase enzyme (PDB ID: 1V4S) were used to assess the best-fit conformations of quinazolin-4-one derivatives. researchgate.net These computational analyses help in understanding the structure-activity relationships (SAR) and prioritizing compounds for synthesis and further evaluation.
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are key strategies in lead optimization to discover novel chemical series with improved properties. Scaffold hopping involves modifying the core molecular framework while retaining essential pharmacophoric features, aiming to identify new drug candidates with different scaffolds, enhanced activity, and better drug-like properties. nih.gov This strategy has been successfully applied to quinazolinone-based compounds, where isometric replacement of the quinazoline (B50416) A/B ring moiety was investigated to see how alterations affected antitumor activity. nih.gov The goal is to find alternative structures to replace promising candidates that may have failed in later-stage studies due to unforeseen issues. nih.gov
Bioisosteric replacement, the substitution of one atom or group with another that has broadly similar physicochemical or topological properties, is used to modulate a compound's activity, selectivity, toxicity, and pharmacokinetic profile. nih.govcambridgemedchemconsulting.comestranky.sknih.gov This approach can significantly alter molecular properties such as size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity. nih.gov For example, replacing a metabolically labile methoxy (B1213986) group with more stable alkyl or cyclic groups can improve metabolic stability. cambridgemedchemconsulting.com In the context of quinazolinone derivatives, bioisosteric replacement of a central ring system, such as substituting a 1,2,4-oxadiazole (B8745197) with a 1,3,4-oxadiazole, has been explored to enhance polarity and reduce metabolic degradation. rsc.org This tactical application of bioisosteres is crucial for addressing developability problems during a drug design campaign. nih.gov
Strategies for Enhancing Biological Potency and Selectivity
Improving the biological potency and selectivity of this compound derivatives is a primary goal of lead optimization. This is achieved by systematically modifying the substituents on the quinazolinone core and analyzing the resulting structure-activity relationships (SAR). biosolveit.de
Key strategies include:
Modification of Substituents: The type and position of substituents on the quinazoline ring are critical for molecular activity. For instance, in a series of quinazoline-based tubulin inhibitors, it was found that the nature of the 2-substituent was directly related to the compound's antitumor activity. nih.gov Derivatives with a 2-chloro or 2-methylamino group showed moderate potency, while those with a 2-methoxy group or a longer side chain at the 2-position had reduced activity. nih.gov Similarly, for pyrazolo-[1,5-c]quinazolinone derivatives, introducing an electron-rich group like methoxy at the R1 position (9-methoxy) on the benzene (B151609) ring of the quinazoline moiety was beneficial for improving cellular antiproliferative activity. nih.gov
Targeting Selectivity: Achieving selectivity for a specific biological target over others is crucial for minimizing off-target effects. In the development of HER2 inhibitors, bioisosteric replacement was used to synthesize a series of isoquinoline-tethered quinazoline derivatives. These compounds demonstrated significantly improved selectivity for HER2 over the closely related EGFR, with a 7- to 12-fold enhancement compared to the existing drug lapatinib (B449) in kinase assays. nih.gov Dramatic improvements in selectivity have also been achieved in mTOR inhibitors by replacing a simple morpholine (B109124) group with bridged morpholines, resulting in up to 26,000-fold selectivity versus PI3Kα. Molecular modeling suggested a single amino acid difference between the kinases created a deeper pocket that could accommodate the bulkier bridged morpholines, thus conferring selectivity.
The following table summarizes the structure-activity relationships for a series of 6,7-dimethoxyquinazoline (B1622564) analogues investigated as antitumor agents.
| Compound | 2-Substituent | Antitumor Potency (GI₅₀) |
| 13f | 2-chloro | 45–82 nM |
| 13i | 2-methylamino | 51–84 nM |
| 13h | 2-methoxy | 0.5–1.0 μM |
| 13j | longer side chain | 0.5–1.0 μM |
Data sourced from studies on tubulin inhibitors. nih.gov
Preclinical Pharmacokinetic (PK) and Drug Metabolism and Pharmacokinetics (DMPK) Profiling
A major cause of compound failure in drug development is a poor pharmacokinetic profile. vichemchemie.com Therefore, early assessment of DMPK properties is essential. This involves a combination of in silico predictions and in vitro and in vivo experiments.
Aqueous solubility and metabolic stability are critical parameters for oral bioavailability. Lead optimization efforts often focus on improving these properties. For example, a scaffold-hopping exercise aimed at identifying proteasome inhibitors sought compounds with improved solubility in both aqueous and simulated intestinal fluid (FaSSIF) media. dundee.ac.uk
Metabolic stability is typically evaluated using liver microsomes. In a study of HER2-selective inhibitors, most derivatives exhibited poor metabolic stability in human and mouse liver microsomes. nih.gov However, one compound, 14f , which contained a furan (B31954) moiety, demonstrated good microsomal stability, highlighting how specific structural modifications can address this issue. nih.gov Similarly, in the development of mGlu7 negative allosteric modulators, compound ALX-171 showed significantly higher microsomal stability and lower intrinsic clearance compared to other tested compounds. nih.gov
| Compound | Metabolic Stability (% remaining after 30 min) |
| 14f | Good |
| 14c | Extremely Poor |
Data from a study on HER2-selective inhibitors. nih.gov
In silico ADMET prediction is a valuable tool used early in the drug design process to filter out compounds with potentially poor pharmacokinetic profiles. researchgate.netvichemchemie.com Online software like SwissADME and PreADMET can be used to predict whether compounds adhere to guidelines like Lipinski's rule of five, which helps estimate oral bioavailability. researchgate.net These tools provide predictions on a range of properties including gastrointestinal absorption, blood-brain barrier penetration, and potential for P-glycoprotein inhibition. Such computational screening has been applied to quinazolin-4-one-morpholine hybrids and 6-nitro-4-substituted quinazolines to determine their drug-likeness and physicochemical parameters. nih.govnih.gov While these predictions are useful for initial screening, they must be validated by experimental data.
In Vitro and In Vivo Preclinical Evaluation
Promising candidates from initial screening and optimization are subjected to rigorous preclinical evaluation.
In Vitro Evaluation: This stage involves assessing the biological activity of the compounds in cell-free and cell-based assays. For anticancer agents, cytotoxicity is evaluated against a panel of human cancer cell lines. nih.govrsc.org For example, a series of quinazolin-4(3H)-one-morpholine hybrids were tested for cytotoxicity against A549 lung cancer cells, with the most active compound showing an IC₅₀ value of 2.83 μM. nih.gov In another study, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones were screened against nine different cancer cell lines, identifying several compounds with sub-micromolar potency. rsc.org For enzyme inhibitors, in vitro assays are used to determine inhibitory potency (e.g., IC₅₀ values). For instance, newly synthesized 6-nitro-4-substituted quinazolines were evaluated for their epidermal growth factor receptor (EGFR) inhibitory activity. nih.gov
In Vivo Evaluation: Compounds that demonstrate high potency and favorable in vitro DMPK properties are advanced to in vivo studies in animal models. These studies are designed to assess both efficacy and pharmacokinetics in a living system. For example, a novel 4-hydroxyquinazoline (B93491) derivative, compound B1, was evaluated in an in vivo tumor model, where it significantly suppressed tumor growth at a dose of 25 mg/kg. mdpi.com In another study, the pharmacokinetic properties of a 2,6-disubstituted (3H)-quinazolin-4-one derivative, ALX-171, were determined in mice. The results confirmed that the compound entered the circulatory system and reached the brain quickly, exhibiting a long half-life (T₁/₂ = 5.56 h) and high brain exposure. nih.gov These in vivo data are critical for establishing a compound's potential as a therapeutic agent and for guiding further development.
Cell-Based Assays for Proliferation, Migration, and Apoptosis
Cell-based assays are fundamental in determining the pharmacological profile of this compound derivatives, particularly their impact on cancer cell behavior. These assays provide insights into the antiproliferative, antimigratory, and pro-apoptotic potential of the compounds.
Proliferation and Apoptosis:
The cytotoxic effects of quinazolinone derivatives are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Studies on various quinazolinone-based compounds have demonstrated their ability to selectively inhibit the viability of cancer cells. For instance, certain quinazolinone Schiff bases have been shown to induce apoptosis in MCF-7 breast cancer cells. This process is often mediated through the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases 9 and 3/7, key executioners of apoptosis.
Migration:
The metastatic potential of cancer cells is closely linked to their migratory and invasive capabilities. The effect of quinazolinone derivatives on these processes can be assessed using wound healing (scratch) assays and transwell invasion assays. For example, the novel quinazolinone derivative, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29), has been shown to suppress the migration and invasion of human oral squamous cell carcinoma CAL 27 cells in a concentration-dependent manner nih.gov. This inhibition is often associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cell invasion nih.gov. The underlying mechanism can involve the modulation of signaling pathways like MAPK and AKT nih.gov.
Table 1: Representative Cell-Based Assays for Evaluating Quinazolinone Derivatives
| Assay Type | Purpose | Example Finding for a Quinazolinone Derivative |
|---|---|---|
| MTT Assay | Measures cell proliferation and viability. | Selective inhibition of cancer cell viability. |
| Caspase Activity Assay | Quantifies the activation of caspases, indicating apoptosis. | Activation of caspase-9 and caspase-3/7. |
| Wound Healing Assay | Assesses cell migration. | Inhibition of cancer cell migration. |
| Transwell Invasion Assay | Measures the invasive potential of cells. | Suppression of cancer cell invasion through a basement membrane matrix. |
Enzyme Inhibition Assays
A significant number of quinazolinone derivatives exert their biological effects through the inhibition of specific enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.
Tyrosine Kinase Inhibition:
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for the development of tyrosine kinase inhibitors. Derivatives have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov. The inhibitory potential is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity wikipedia.org. For example, a series of quinazolin-4(3H)-one derivatives demonstrated potent inhibitory activity against CDK2, with IC50 values comparable to the known inhibitor imatinib (B729) nih.gov. Similarly, strong inhibition of HER2 and EGFR has been observed with other derivatives, with some compounds showing IC50 values in the nanomolar range, comparable to the approved drugs lapatinib and erlotinib (B232) nih.gov.
Other Enzyme Targets:
Beyond kinases, quinazolin-4-one derivatives have been investigated as inhibitors of other enzymes. For instance, a study on hypoxia-inducible factor-1α (HIF-1α) inhibitors identified a 6-methoxy quinazolin-4-one derivative, although it was found to be inactive in the cell-based reporter gene assay nih.gov.
Table 2: Enzyme Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives
| Compound Series | Target Enzyme | Range of IC50 Values (µM) | Reference Compound |
|---|---|---|---|
| Quinazolin-4(3H)-one esters and hydrazides | CDK2 | 0.173 - >10 | Imatinib (0.131) |
| Quinazolin-4(3H)-one esters and hydrazides | HER2 | 0.079 - >10 | Lapatinib (0.078) |
| Quinazolin-4(3H)-one esters and hydrazides | EGFR | 0.097 - >10 | Erlotinib (0.056) |
| Quinazolin-4(3H)-one esters and hydrazides | VEGFR2 | 0.247 - >10 | Sorafenib (0.091) |
Data from a study on a series of quinazolin-4(3H)-one derivatives, not specifically this compound.
Target Engagement Studies (e.g., Cellular Thermal Shift Assay - CETSA)
Confirming that a drug candidate interacts with its intended molecular target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess target engagement in intact cells and tissues nih.govresearchgate.net. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation nih.gov.
The CETSA methodology involves treating cells with the compound of interest, followed by heating the cell lysate to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature (the temperature at which 50% of the protein is denatured) in the presence of the compound indicates target engagement.
While CETSA has been widely applied in drug discovery to validate the targets of various small molecules, there is currently no publicly available data specifically demonstrating the use of CETSA to evaluate the target engagement of this compound. However, this technique represents a valuable strategy for the future development and optimization of this class of compounds to confirm their interaction with putative targets in a physiologically relevant environment researchgate.netcetsa.org.
Animal Model Studies for Efficacy Assessment (e.g., Antipsychotic-like Activity)
To evaluate the in vivo efficacy of this compound derivatives, particularly for central nervous system disorders, animal models that mimic aspects of the human disease are employed. For schizophrenia, these models often involve the use of pharmacological agents to induce behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.
A study investigating novel quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) identified a promising candidate, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), which is structurally related to this compound nih.govconsensus.appscilit.com. This compound was evaluated in a battery of rodent behavioral models relevant to schizophrenia.
Positive Symptoms: The head-twitch response induced by 2,5-dimethoxy-4-iodoamphetamine (DOI) is a model for assessing potential antipsychotic activity against positive symptoms. ALX-171 was shown to reverse DOI-induced head twitches nih.gov.
Negative and Cognitive Symptoms: The disruptive effects of MK-801 (dizocilpine), an NMDA receptor antagonist, on social interaction and cognition are used to model negative and cognitive symptoms, respectively. ALX-171 demonstrated efficacy in reversing MK-801-induced deficits in social interaction, as well as cognitive impairments in the novel object recognition and spatial delayed alternation tests nih.gov. However, it was not effective in the MK-801-induced hyperactivity test or in reversing prepulse inhibition deficits nih.gov.
Table 3: Antipsychotic-like Activity of a 6-Substituted Quinazolin-4-one Derivative (ALX-171) in Animal Models
| Animal Model | Symptom Modeled | Effect of ALX-171 |
|---|---|---|
| DOI-induced Head Twitch Response | Positive | Reversal of head twitches |
| MK-801-induced Social Interaction Deficits | Negative | Reversal of deficits |
| Novel Object Recognition Test (MK-801-induced) | Cognitive | Reversal of cognitive impairment |
| Spatial Delayed Alternation Test (MK-801-induced) | Cognitive | Reversal of cognitive impairment |
| MK-801-induced Hyperactivity | Positive | No effect |
| Prepulse Inhibition (MK-801-induced) | Sensorimotor Gating | No effect |
Conclusion and Future Perspectives
Summary of Research Progress on 6-Methoxy-1H-quinazolin-4-one and Analogs
Research into this compound and its analogs has revealed a diverse range of biological activities, establishing this scaffold as a versatile platform for drug discovery. The methoxy (B1213986) group at the 6-position has been shown to influence the pharmacological properties of these compounds, often enhancing their potency and selectivity. juniperpublishers.com
Key areas of investigation for these analogs include:
Anticancer Activity: A significant body of research has focused on the anticancer properties of quinazolinone derivatives. nih.gov Analogs of this compound have been evaluated for their ability to inhibit various cancer cell lines, with some demonstrating potent cytotoxic effects. mdpi.com The mechanisms of action often involve the inhibition of key enzymes and signaling pathways implicated in cancer progression, such as tyrosine kinases. nih.gov
Antimicrobial Activity: Several studies have highlighted the potential of 6-substituted quinazolinone derivatives as antimicrobial agents. For instance, 6-nitro-3(H)-quinazolin-4-one has shown notable antibacterial activity against various bacterial strains. researchgate.net This suggests that the 6-position is a critical site for modification to develop new antimicrobial drugs.
Anti-inflammatory and Antioxidant Effects: Quinazolinone derivatives have also been investigated for their anti-inflammatory and antioxidant properties. juniperpublishers.compagepress.org The presence of a methoxy group can contribute to the antioxidant potential of these molecules. juniperpublishers.com
The synthesis of these compounds has also been a focal point of research, with various methods being developed to efficiently produce diverse libraries of this compound analogs for biological screening. ujpronline.comresearchgate.net
Identification of Promising Lead Compounds
Through extensive research and screening, several this compound analogs have been identified as promising lead compounds for further development. These compounds have demonstrated significant activity against various therapeutic targets.
One notable example is a series of 2,6-disubstituted (3H)-quinazolin-4-ones, where substitutions at the 6-position, including methoxy groups, were explored for their activity as negative allosteric modulators of the mGlu7 receptor, showing potential for the treatment of schizophrenia. nih.gov Another study identified a 6-methoxy-quinazolinone derivative as an inhibitor of the hypoxia-inducible factor-1α (HIF-1α) transcriptional factor, a key target in cancer therapy. youtube.com
Furthermore, dual-target inhibitors based on the quinazolin-4(3H)-one scaffold are being developed. For instance, derivatives have been designed to co-target poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), representing a promising strategy for breast cancer therapy. nih.gov The inclusion of a dimethoxy substitution pattern was found to be important for BRD4 activity inhibition in these dual-target inhibitors. nih.gov
| Compound Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| 2,6-disubstituted (3H)-quinazolin-4-ones | mGlu7 Receptor | Antipsychotic | nih.gov |
| 6-methoxy-quinazolinone derivative | HIF-1α | Anticancer | youtube.com |
| Quinazolin-4(3H)-one derivatives | PARP1 and BRD4 | Breast Cancer | nih.gov |
| 6-nitro-3(H)-quinazolin-4-one | Bacterial components | Antibacterial | researchgate.net |
Future Directions for Research on this compound Derivatives
The continued exploration of this compound derivatives holds significant promise for the discovery of new therapeutic agents. Future research is expected to focus on several key areas.
While much of the research on quinazolinone derivatives has focused on established targets like tyrosine kinases, there is a growing interest in exploring novel biological targets. nih.gov These include:
Epigenetic Targets: Proteins involved in epigenetic regulation, such as histone deacetylases (HDACs) and bromodomains (e.g., BRD4), are emerging as important targets in cancer and other diseases. nih.gov Quinazolinone-based compounds have shown potential as inhibitors of these targets. nih.govnih.gov
Enzymes in DNA Damage Response: Targeting enzymes involved in the DNA damage response, such as PARP, is a validated strategy in cancer therapy. mdpi.com The development of novel quinazolinone-based PARP inhibitors, potentially with dual-targeting capabilities, is a promising area of research. nih.gov
Other Kinases: Beyond the well-studied EGFR, other kinases such as Aurora kinases play crucial roles in cell cycle regulation and are attractive targets for anticancer drug development. nih.gov
The efficient synthesis of diverse libraries of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Future research will likely focus on the development of more advanced and sustainable synthetic methodologies. These may include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. ujpronline.com
Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions are powerful tools for the functionalization of the quinazolinone core, allowing for the introduction of a wide range of substituents. ujpronline.comnih.gov
One-Pot and Multi-Component Reactions: These approaches offer a more efficient and environmentally friendly way to construct the quinazolinone scaffold from simple starting materials. researchgate.net
Electrosynthesis: This method provides a sustainable and scalable approach for the synthesis of quinazolinone precursors and derivatives under mild conditions. nih.gov
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process. youtube.comyoutube.com In the context of this compound derivatives, AI can be applied in several ways:
Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate novel therapeutic targets for quinazolinone-based drugs. youtube.com
Virtual Screening and de Novo Design: AI-powered models can screen vast virtual libraries of compounds to identify potential hits or even design novel molecules with desired properties from scratch. youtube.comspringernature.com This can significantly accelerate the initial stages of drug discovery.
Prediction of Physicochemical and ADMET Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinazolinone derivatives, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net
Retrosynthesis Planning: AI tools can assist in planning the most efficient synthetic routes for novel quinazolinone analogs. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
